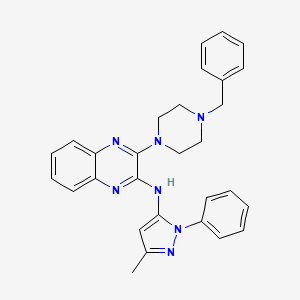![molecular formula C21H23ClN4OS B12133206 N-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12133206.png)
N-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-クロロフェニル)-2-(モルホリン-4-イルメチル)-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-アミンは、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、クロロフェニル基、モルホリニルメチル基、およびテトラヒドロベンゾチエノピリミジニルアミンコアを組み合わせたユニークな構造を特徴としています。
準備方法
合成経路と反応条件
N-(3-クロロフェニル)-2-(モルホリン-4-イルメチル)-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-アミンの合成は、通常、多段階有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
ベンゾチエノ[2,3-d]ピリミジンコアの形成: この手順は、適切な出発物質を制御された条件下で環化させてベンゾチエノピリミジン環系を形成することを伴います。
クロロフェニル基の導入: クロロフェニル基は、置換反応によって導入されます。これは、多くの場合、ハロゲン化芳香族化合物と適切な塩基を使用します。
モルホリニルメチル基の付加: この手順は、中間体をモルホリンと適切なアルキル化剤と反応させてモルホリニルメチル基を付加することを伴います。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために、上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒、高スループット反応条件、クロマトグラフィーや再結晶などの精製技術の使用が含まれます。
化学反応の分析
反応の種類
N-(3-クロロフェニル)-2-(モルホリン-4-イルメチル)-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-アミンは、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施できます。
置換: この化合物は、使用する試薬や条件に応じて、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤は、酸性または塩基性条件下で。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤は、無水条件下で。
置換: ハロゲン化化合物、塩基、酸は、制御された温度と圧力下で。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアミン誘導体またはアルコール誘導体を生成する可能性があります。
科学研究への応用
N-(3-クロロフェニル)-2-(モルホリン-4-イルメチル)-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-アミンは、いくつかの科学研究への応用を持っています。
化学: この化合物は、そのユニークな反応性とより複雑な分子の構成要素としての可能性について研究されています。
生物学: 抗菌活性、抗ウイルス活性、抗がん活性など、その潜在的な生物活性について調査されています。
医学: 様々な病気の治療薬としての可能性を探索するための研究が進められています。
産業: この化合物のユニークな特性は、材料科学や触媒における使用に適した候補となっています。
科学的研究の応用
N-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it a candidate for use in materials science and catalysis.
作用機序
N-(3-クロロフェニル)-2-(モルホリン-4-イルメチル)-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-アミンの作用機序には、特定の分子標的や経路との相互作用が含まれます。これらには次のようなものがあります。
分子標的: この化合物が結合して調節できる酵素、受容体、その他のタンパク質。
関与する経路: この化合物が影響を与える可能性のあるシグナル伝達経路、代謝経路、その他の細胞プロセス。
類似の化合物との比較
類似の化合物
N-(3-クロロフェニル)-2-(ピペリジン-4-イルメチル)-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-アミン: モルホリニルメチル基ではなくピペリジニルメチル基を持つ類似の構造。
N-(3-クロロフェニル)-2-(モルホリン-4-イルメチル)-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-オール: アミン基ではなくヒドロキシル基を持つ類似の構造。
独自性
N-(3-クロロフェニル)-2-(モルホリン-4-イルメチル)-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-アミンは、その特定の官能基の組み合わせとその様々な分野における潜在的な用途により、独自性を持っています。そのユニークな構造は、生物学的標的との多様な反応性と相互作用を可能にするため、研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
N-(3-chlorophenyl)-2-(piperidin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine: Similar structure with a piperidinylmethyl group instead of a morpholinylmethyl group.
N-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol: Similar structure with a hydroxyl group instead of an amine group.
Uniqueness
N-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C21H23ClN4OS |
|---|---|
分子量 |
415.0 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H23ClN4OS/c22-14-4-3-5-15(12-14)23-20-19-16-6-1-2-7-17(16)28-21(19)25-18(24-20)13-26-8-10-27-11-9-26/h3-5,12H,1-2,6-11,13H2,(H,23,24,25) |
InChIキー |
SWMBELKJVSSCNS-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)CN4CCOCC4)NC5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12133128.png)


![2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133148.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133156.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12133161.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide](/img/structure/B12133166.png)
![N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12133167.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12133172.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12133184.png)
![1-[3-(Diethylamino)propyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazo l-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12133188.png)
![N-(2-ethyl-6-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12133191.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12133195.png)
